5'-Isocyano-2',5'-dideoxyuridine 5'-Isocyano-2',5'-dideoxyuridine
Brand Name: Vulcanchem
CAS No.: 132125-31-6
VCID: VC21363661
InChI: InChI=1S/C10H11N3O4/c1-11-5-7-6(14)4-9(17-7)13-3-2-8(15)12-10(13)16/h2-3,6-7,9,14H,4-5H2,(H,12,15,16)/t6-,7+,9+/m0/s1
SMILES: [C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)O
Molecular Formula: C10H11N3O4
Molecular Weight: 237.21 g/mol

5'-Isocyano-2',5'-dideoxyuridine

CAS No.: 132125-31-6

Cat. No.: VC21363661

Molecular Formula: C10H11N3O4

Molecular Weight: 237.21 g/mol

* For research use only. Not for human or veterinary use.

5'-Isocyano-2',5'-dideoxyuridine - 132125-31-6

Specification

CAS No. 132125-31-6
Molecular Formula C10H11N3O4
Molecular Weight 237.21 g/mol
IUPAC Name 1-[(2R,4S,5R)-4-hydroxy-5-(isocyanomethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C10H11N3O4/c1-11-5-7-6(14)4-9(17-7)13-3-2-8(15)12-10(13)16/h2-3,6-7,9,14H,4-5H2,(H,12,15,16)/t6-,7+,9+/m0/s1
Standard InChI Key IKBBBIMEXCKMKW-UHFFFAOYSA-N
SMILES [C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)O
Canonical SMILES [C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)O

Introduction

Chemical Identity and Structure

Basic Chemical Information

5'-Isocyano-2',5'-dideoxyuridine is a modified nucleoside with the molecular formula C10H11N3O4 and a molecular weight of 237.21 g/mol . This compound is registered with the Chemical Abstracts Service (CAS) under the number 132125-31-6 . As a synthetic nucleoside analog, it possesses a unique structure that combines elements of natural nucleosides with specific modifications that alter its biological properties and potential applications.

Structural Characteristics

The compound features a uracil base connected to a modified ribose sugar. The key structural modifications include an isocyano group (-N≡C) at the 5' position of the sugar ring and the absence of hydroxyl groups at both the 2' and 5' positions. The IUPAC name for this compound is 1-[(2R,4S,5R)-4-hydroxy-5-(isocyanomethyl)oxolan-2-yl]pyrimidine-2,4-dione, which precisely describes its stereochemical configuration and functional groups . The structure retains a hydroxyl group at the 3' position of the sugar, which is critical for potential involvement in nucleic acid chemistry.

Structural Notation and Identifiers

For computational and database purposes, various structural notations have been developed. Table 1 provides a comprehensive overview of the structural identifiers for 5'-Isocyano-2',5'-dideoxyuridine.

Table 1: Structural Identifiers of 5'-Isocyano-2',5'-dideoxyuridine

Identifier TypeValue
Molecular FormulaC10H11N3O4
Molecular Weight237.21 g/mol
CAS Number132125-31-6
IUPAC Name1-[(2R,4S,5R)-4-hydroxy-5-(isocyanomethyl)oxolan-2-yl]pyrimidine-2,4-dione
InChIInChI=1S/C10H11N3O4/c1-11-5-7-6(14)4-9(17-7)13-3-2-8(15)12-10(13)16/h2-3,6-7,9,14H,4-5H2,(H,12,15,16)/t6-,7+,9+/m0/s1
InChIKeyIKBBBIMEXCKMKW-LKEWCRSYSA-N
SMILES[C-]#[N+]C[C@@H]1C@HO

Nomenclature and Synonyms

Common Names and Synonyms

5'-Isocyano-2',5'-dideoxyuridine is known by several names and synonyms in scientific literature. These alternative designations can be useful when conducting literature searches or referencing the compound in research contexts. Table 2 presents the various synonyms associated with this compound.

Table 2: Synonyms for 5'-Isocyano-2',5'-dideoxyuridine

SynonymReference
5'-Isocyano-2',5'-dideoxyuridine
5-ICDDU
Uridine, 2',5'-dideoxy-5'-isocyano-
2',5'-dd-5'-IsocyanoU deriv.
1-[(2R,4S,5R)-4-hydroxy-5-(isocyanomethyl)oxolan-2-yl]pyrimidine-2,4-dione
1-(2,5-Dideoxy-5-isocyanopentofuranosyl)-4-hydroxypyrimidin-2(1H)-one

Naming Convention and Classification

The nomenclature for 5'-Isocyano-2',5'-dideoxyuridine follows standard conventions for modified nucleosides. The name comprises several components: "5'-Isocyano" indicates the presence of an isocyano group at the 5' position of the sugar moiety; "2',5'-dideoxy" signifies the absence of hydroxyl groups at both the 2' and 5' positions; and "uridine" identifies the parent nucleoside from which this compound is derived. This compound belongs to the broader class of modified nucleosides, specifically pyrimidine nucleoside analogs, which have significant importance in medicinal chemistry and biochemical research.

Synthesis and Production

General Synthetic Approach

The synthesis of 5'-Isocyano-2',5'-dideoxyuridine typically involves a multi-step process starting from natural nucleosides such as uridine. The synthetic pathway requires several strategic modifications to install the isocyano group and remove specific hydroxyl groups from the parent compound. The general synthetic strategy encompasses protection-deprotection sequences, functional group transformations, and careful control of stereochemistry to ensure the correct configuration of the final product.

Alternative Synthetic Routes

Physical and Chemical Properties

Chemical Reactivity

The defining feature of 5'-Isocyano-2',5'-dideoxyuridine is the isocyano group at the 5' position, which confers unique reactivity to the molecule. Isocyano groups are known for their distinctive reactivity in various organic transformations, including multicomponent reactions. The absence of hydroxyl groups at the 2' and 5' positions also alters the compound's reactivity profile compared to natural nucleosides, potentially affecting its ability to participate in certain biochemical processes such as phosphorylation or glycosidic bond formation.

Biological Activity and Pharmacology

Mechanism of Action

The potential mechanism of action for 5'-Isocyano-2',5'-dideoxyuridine in biological systems would likely involve interaction with nucleic acid metabolism pathways. Modified nucleosides often exert their biological effects by interfering with DNA or RNA synthesis, either by incorporating into nucleic acid chains or by inhibiting enzymes involved in nucleic acid metabolism. The isocyano group at the 5' position and the absence of 2' and 5' hydroxyl groups significantly alter the compound's ability to participate in these processes, which may explain its limited biological activity in some assays.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of nucleoside analogs is crucial for developing effective therapeutic agents. While specific SAR data for 5'-Isocyano-2',5'-dideoxyuridine is limited in the available search results, comparisons with related compounds can provide valuable insights. For example, the antiviral activity of 5-isoxazol-5-yl-2′-deoxyuridines against herpes simplex viruses 1 and 2, Encephalomyocarditis virus, Coxsackie B3, and vesicular stomatitis virus demonstrates how modifications at the C5 position of uridine can influence biological activity . This suggests that the positioning and nature of functional groups on the nucleoside scaffold play critical roles in determining biological properties.

Research Applications

Tool for Nucleic Acid Research

Despite its limited antiviral activity, 5'-Isocyano-2',5'-dideoxyuridine remains a valuable tool for studying nucleic acid interactions. The unique structural features of this compound make it useful for investigating specific aspects of nucleoside biochemistry and for developing methodologies to synthesize and modify nucleic acids. Researchers may utilize this compound to explore structure-function relationships in nucleic acid systems and to develop novel analytical techniques for nucleoside chemistry.

Model Compound for Drug Development

5'-Isocyano-2',5'-dideoxyuridine serves as a model compound for developing new antiviral agents. By understanding the structural basis for the limited activity of this compound, medicinal chemists can design more effective nucleoside analogs with enhanced antiviral properties. The compound's structural characteristics make it suitable for exploration in drug design aimed at targeting viral replication mechanisms or cellular pathways influenced by nucleoside metabolism.

Comparative Analysis with Related Compounds

Comparison with Natural Nucleosides

5'-Isocyano-2',5'-dideoxyuridine differs significantly from natural nucleosides in several key aspects. The most notable differences include the presence of an isocyano group at the 5' position and the absence of hydroxyl groups at the 2' and 5' positions. These modifications alter the compound's chemical reactivity, biological activity, and potential applications compared to natural nucleosides like uridine. The structural differences are particularly relevant for understanding how the compound interacts with biological systems and for developing strategies to enhance its properties for specific applications.

Comparison with Other Modified Nucleosides

Several compounds share structural similarities with 5'-Isocyano-2',5'-dideoxyuridine, including other modified uridine derivatives. Table 3 presents a comparison of 5'-Isocyano-2',5'-dideoxyuridine with related nucleoside analogs, highlighting key structural and functional differences.

Table 3: Comparison of 5'-Isocyano-2',5'-dideoxyuridine with Related Nucleoside Analogs

CompoundKey Structural FeaturesBiological ActivityReferences
5'-Isocyano-2',5'-dideoxyuridineIsocyano group at 5' position; No hydroxyl groups at 2' and 5' positionsLimited antiviral activity
5-Iodo-2'-deoxyuridineIodine at position 5 of uracil; No hydroxyl at 2' positionActive against herpesviruses and poxviruses
5-isoxazol-5-yl-2′-deoxyuridinesIsoxazole ring at position 5 of uracil; No hydroxyl at 2' positionActive against HSV-1, HSV-2, EMCV, Coxsackie B3, and VSV

Structure-Property Relationships

The structural modifications in 5'-Isocyano-2',5'-dideoxyuridine significantly influence its properties compared to other nucleoside analogs. The isocyano group introduces a unique reactivity profile, while the absence of hydroxyl groups at specific positions alters the compound's ability to participate in certain biochemical processes. Understanding these structure-property relationships is essential for optimizing the compound's properties for specific applications and for designing more effective nucleoside analogs with enhanced biological activity.

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